molecular formula C13H17NO3 B14834048 5-Tert-butyl-3-cyclopropoxypicolinic acid

5-Tert-butyl-3-cyclopropoxypicolinic acid

Cat. No.: B14834048
M. Wt: 235.28 g/mol
InChI Key: VUTYIYWEQKPKBI-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a picolinic acid moiety

Preparation Methods

The synthesis of 5-Tert-butyl-3-cyclopropoxypicolinic acid typically involves several steps. One common method includes the reaction of tert-butyl picolinic acid with cyclopropyl alcohol under specific conditions to introduce the cyclopropoxy group. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

5-Tert-butyl-3-cyclopropoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclopropoxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the picolinic acid moiety to form corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the cyclopropoxy group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Tert-butyl-3-cyclopropoxypicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and chemicals, particularly in the field of polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways .

Comparison with Similar Compounds

5-Tert-butyl-3-cyclopropoxypicolinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butyl group, cyclopropoxy group, and picolinic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-tert-butyl-3-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C13H17NO3/c1-13(2,3)8-6-10(17-9-4-5-9)11(12(15)16)14-7-8/h6-7,9H,4-5H2,1-3H3,(H,15,16)

InChI Key

VUTYIYWEQKPKBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2

Origin of Product

United States

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